

Spectroscopic Data of 2-methyl-7-nitro-2H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 2-methyl-7-nitro-2H-indazole

Cat. No.: B174637

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-methyl-7-nitro-2H-indazole** (CAS No: 13436-58-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data for the target compound and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and identification of **2-methyl-7-nitro-2H-indazole**.

Compound Information

Property	Value
IUPAC Name	2-methyl-7-nitro-2H-indazole
CAS Number	13436-58-3
Molecular Formula	C ₈ H ₇ N ₃ O ₂
Molecular Weight	177.16 g/mol
Canonical SMILES	CN1N=C2C(=C(C=C1)N(=O)=O)C=C=C2
InChIKey	IFVSROJIKNMTNX-UHFFFAOYSA-N

Spectroscopic Data Summary

The following tables summarize the available and analogous spectroscopic data for **2-methyl-7-nitro-2H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for **2-methyl-7-nitro-2H-indazole** is not readily available in the public domain. However, the following tables provide predicted ^1H and ^{13}C NMR chemical shifts, supplemented with experimental data from a closely related analog, 2-(4-chlorophenyl)-7-nitro-2H-indazole, to provide context for the expected spectral features of the 7-nitro-2H-indazole core.^[1]

Table 1: Analogous ^1H NMR Data for 2-(4-chlorophenyl)-7-nitro-2H-indazole^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.62	s	-	H-3
8.36	d	7.2	H-6
8.09	d	8.4	H-4
7.94-7.91	m	-	Ar-H (chlorophenyl)
7.53-7.50	m	-	Ar-H (chlorophenyl)
7.23	d	7.6	H-5

Table 2: Analogous ^{13}C NMR Data for 2-(4-chlorophenyl)-7-nitro-2H-indazole^[1]

Chemical Shift (δ) ppm	Assignment
141.7	C-7a
138.4	C-Ar (chlorophenyl)
138.1	C-7
135.0	C-Ar (chlorophenyl)
130.0	C-Ar (chlorophenyl)
128.9	C-3a
126.3	C-5
126.1	C-Ar (chlorophenyl)
122.7	C-4
121.2	C-6

Note: The assignments for the 2-methyl derivative are expected to be similar for the indazole core, with a characteristic singlet for the N-methyl group in the ^1H NMR spectrum and a corresponding signal in the aliphatic region of the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2-methyl-7-nitro-2H-indazole** is not publicly available. The table below lists the characteristic vibrational frequencies observed in the gas-phase IR spectrum of the isomeric compound 2-methyl-5-nitro-2H-indazole, which can serve as a reference.

Table 3: IR Spectral Data for the Analogous Compound 2-methyl-5-nitro-2H-indazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1530	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~1600-1450	Medium-Strong	C=C and C=N stretching
~3100-3000	Weak-Medium	Aromatic C-H stretch
~2950-2850	Weak	Aliphatic C-H stretch (methyl)

Mass Spectrometry (MS)

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of **2-methyl-7-nitro-2H-indazole**, which are crucial for its identification by mass spectrometry.[\[2\]](#)

Table 4: Predicted Mass Spectrometry Data for **2-methyl-7-nitro-2H-indazole**[\[2\]](#)

Adduct	Predicted m/z
[M+H] ⁺	178.06111
[M+Na] ⁺	200.04305
[M-H] ⁻	176.04655
[M+NH ₄] ⁺	195.08765
[M+K] ⁺	216.01699
[M] ⁺	177.05328

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as **2-methyl-7-nitro-2H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C . The sample would be dissolved in a deuterated solvent, typically chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

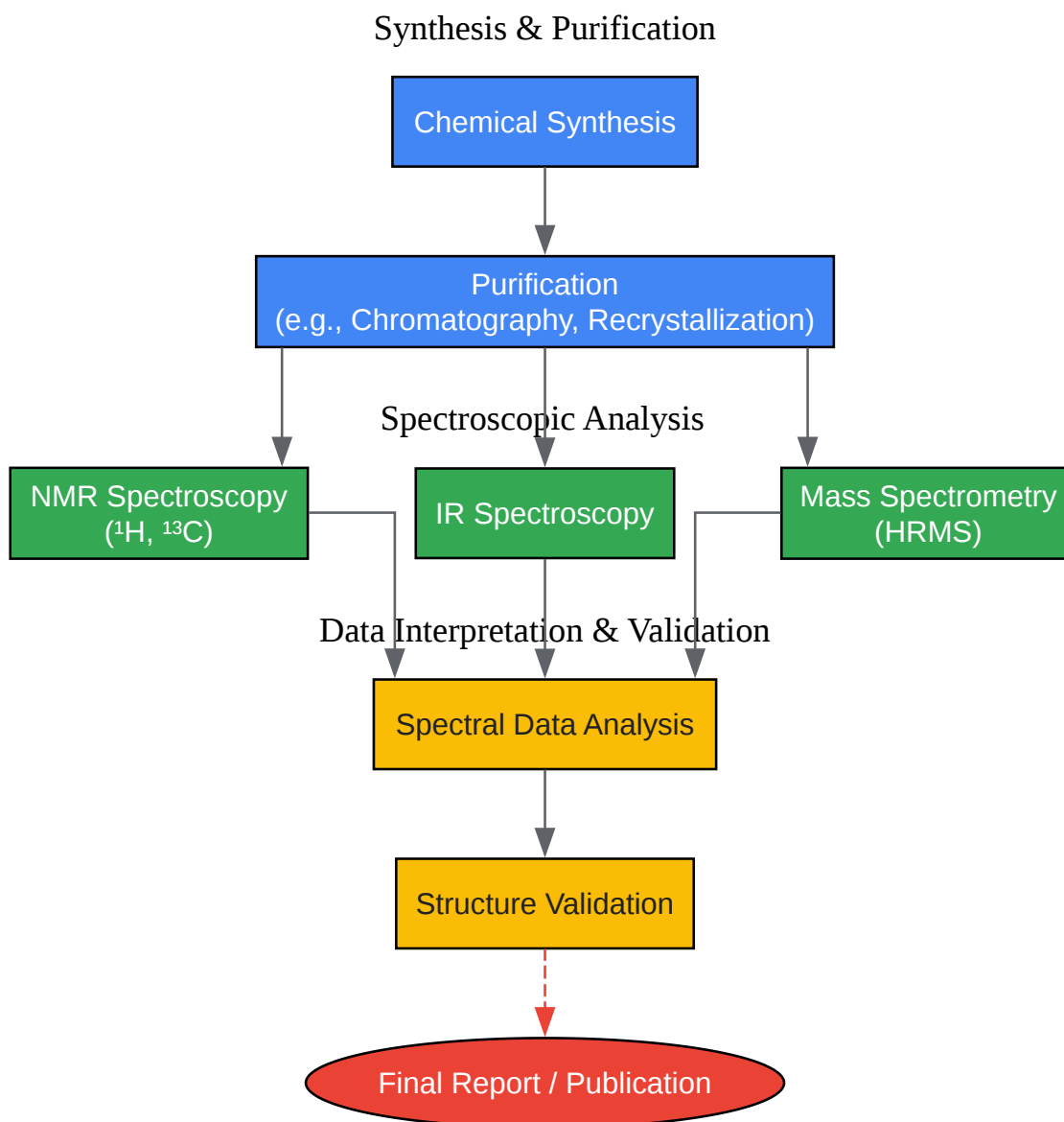
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. The spectrum would be recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be acquired using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as acetonitrile or methanol, and introduced into the mass spectrometer. Data can be collected in both positive and negative ion modes.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **2-methyl-7-nitro-2H-indazole**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

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